molecular formula C22H28N4O3S B11282209 1-[7-Butanoyl-6-(4-ethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]butan-1-one

1-[7-Butanoyl-6-(4-ethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]butan-1-one

Cat. No.: B11282209
M. Wt: 428.5 g/mol
InChI Key: QYNXPZDHQRQRMS-UHFFFAOYSA-N
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Description

1-[7-Butanoyl-6-(4-ethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]butan-1-one is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-Butanoyl-6-(4-ethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]butan-1-one typically involves the fusion of a triazole ring with a thiadiazine ring. The process often starts with the preparation of the triazole intermediate, followed by its reaction with a thiadiazine precursor under specific conditions. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various alkylating agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-[7-Butanoyl-6-(4-ethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

1-[7-Butanoyl-6-(4-ethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]butan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.

    Medicine: Explored for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[7-Butanoyl-6-(4-ethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a potent pharmacophore. It may inhibit enzymes, modulate signaling pathways, and exert its effects through binding to specific proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-Butanoyl-6-(4-ethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]butan-1-one stands out due to its specific substituents, which may enhance its pharmacological profile and make it a valuable compound for drug design and development .

Properties

Molecular Formula

C22H28N4O3S

Molecular Weight

428.5 g/mol

IUPAC Name

1-[5-butanoyl-6-(4-ethoxyphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one

InChI

InChI=1S/C22H28N4O3S/c1-5-9-17(27)21-20(15-11-13-16(14-12-15)29-8-4)26(19(28)10-6-2)25-18(7-3)23-24-22(25)30-21/h11-14H,5-10H2,1-4H3

InChI Key

QYNXPZDHQRQRMS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(N(N2C(=NN=C2S1)CC)C(=O)CCC)C3=CC=C(C=C3)OCC

Origin of Product

United States

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